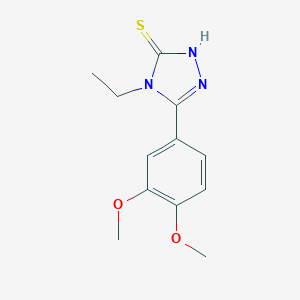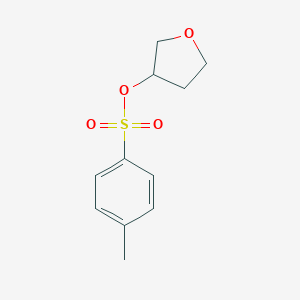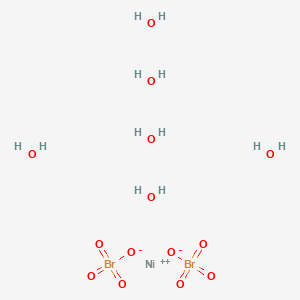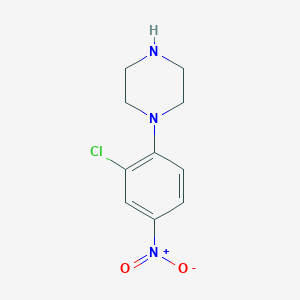
5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring (a six-membered carbon ring, akin to benzene) with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence its properties .科学的研究の応用
Synthesis and Characterization
This compound can be synthesized through a cyclization reaction involving monocarbonyl curcuminoid and ethyl hydrazinobenzoate . It’s characterized by techniques like NMR , FTIR , UV-Vis , and HRMS to confirm its structure and purity. This foundational work is crucial for all subsequent applications.
DNA Interaction Studies
The compound exhibits potential interaction with DNA, which is significant for understanding its role in biological systems. DNA thermal denaturation and viscosity measurements indicate that it can intercalate with DNA, causing an increase in melting temperature and viscosity . This property is essential for designing drugs that target genetic material.
Cytotoxicity Against Tumor Cells
Research has evaluated the compound’s cytotoxic effects against resistant and non-resistant tumor cell lines . Understanding its cytotoxicity is vital for developing new chemotherapeutic agents, especially for drug-resistant cancers.
Muscle Relaxant Intermediate
Derivatives of this compound have been used as intermediates in the synthesis of muscle relaxants like papaverin . This application is important in pharmaceutical manufacturing and medicinal chemistry.
Anti-Proliferative Effects
Some derivatives have shown in vitro anti-proliferative effects and can arrest cancer cells at the G2 checkpoint . This application is crucial for cancer treatment, as it can halt the progression of the disease by stopping cell division.
N-Mannich Base Formation
The compound can react to form N-Mannich bases, which are useful intermediates in organic synthesis . These bases have applications in producing various pharmaceuticals and are valuable in synthetic organic chemistry.
Nitrogen Heterocycles in Drug Design
Given that nitrogen heterocycles are core structures in many drugs, this compound’s structure could be pivotal in the design of new small-molecule drugs . Its study contributes to the broader field of drug discovery.
MDR Reversal Studies
Although not successful in one study, the compound’s potential for multidrug resistance (MDR) reversal was investigated . This is a significant area of research, as overcoming MDR can make treatments for diseases like cancer more effective.
作用機序
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNWZCWDOJBXTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351719 |
Source


|
| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
122772-20-7 |
Source


|
| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)



![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)


![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)




![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)